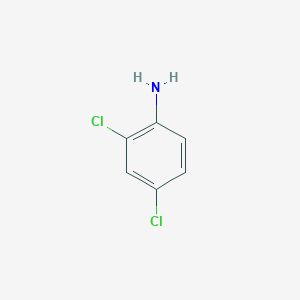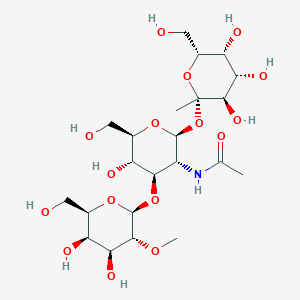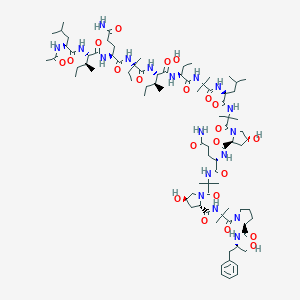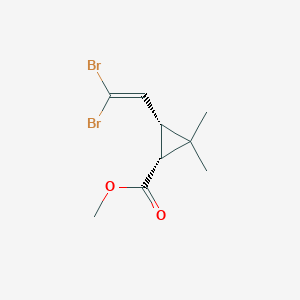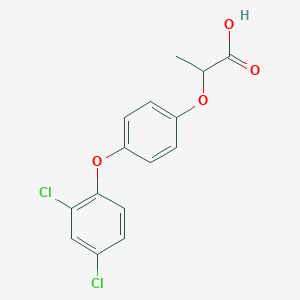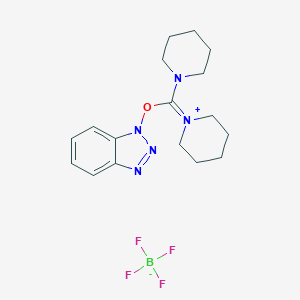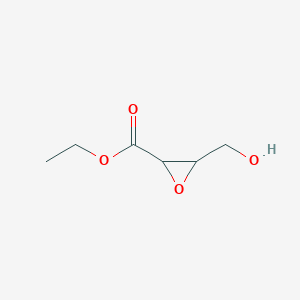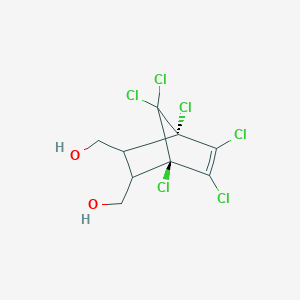![molecular formula C7H11NO5 B165014 (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one CAS No. 138395-78-5](/img/structure/B165014.png)
(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one is a cyclic compound that has been of interest to scientists due to its unique structure and potential applications.
Mécanisme D'action
The mechanism of action of (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in disease processes.
Effets Biochimiques Et Physiologiques
Studies have shown that (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one can have various biochemical and physiological effects. It has been found to have antioxidant properties and may also have anti-inflammatory effects. Additionally, it has been studied for its potential to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one in lab experiments is its unique structure, which may provide insight into the mechanisms of disease processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one. These include further studies on its mechanism of action, exploration of its potential as a drug target for the treatment of various diseases, and investigation of its potential as a therapeutic agent for neurodegenerative disorders. Additionally, research could be done on the synthesis of analogs of this compound to explore its structure-activity relationships.
In conclusion, (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one is a compound with unique structure and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound could lead to important insights into disease processes and potential therapeutic interventions.
Méthodes De Synthèse
The synthesis of (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one involves the reaction of 2-amino-1,3-propanediol with glyoxylic acid in the presence of a catalyst. This reaction produces the cyclic compound in good yield.
Applications De Recherche Scientifique
(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one has been found to have potential applications in scientific research. It has been studied for its potential as a drug target for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propriétés
Numéro CAS |
138395-78-5 |
|---|---|
Nom du produit |
(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one |
Formule moléculaire |
C7H11NO5 |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
(3aR,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one |
InChI |
InChI=1S/C7H11NO5/c9-1-2-4(10)5(11)3-6(2)13-7(12)8-3/h2-6,9-11H,1H2,(H,8,12)/t2-,3-,4-,5-,6+/m1/s1 |
Clé InChI |
ZLBJEOOWHZIUMH-UKFBFLRUSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)N2)O)O)O |
SMILES |
C(C1C(C(C2C1OC(=O)N2)O)O)O |
SMILES canonique |
C(C1C(C(C2C1OC(=O)N2)O)O)O |
Synonymes |
2H-Cyclopentoxazol-2-one, hexahydro-4,5-dihydroxy-6-(hydroxymethyl)-, 3aR-(3a.alpha.,4.alpha.,5.beta.,6.alpha.,6a.alpha.)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



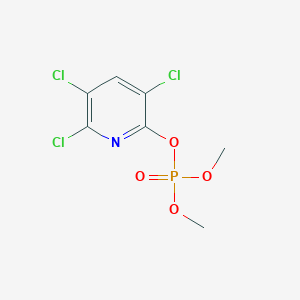
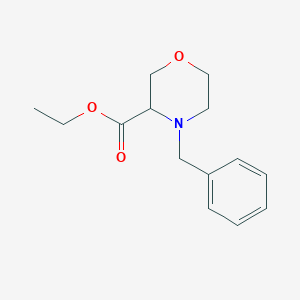

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)
